[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxecin core, which is a bicyclic structure containing oxygen, and is functionalized with hydroxyl, hydroxymethyl, and trifluoromethanesulfonate groups. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxecin core, followed by the introduction of the hydroxyl, hydroxymethyl, and trifluoromethanesulfonate groups. Common synthetic routes may involve:
Formation of the Benzoxecin Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of hydroxyl and hydroxymethyl groups can be performed using selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a formyl or carboxyl group, while substitution of the trifluoromethanesulfonate group can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Industry: Its reactivity and functional groups make it useful in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which [3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The trifluoromethanesulfonate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and intermediate in organic synthesis.
(-)-Carvone: A natural compound found in spearmint, known for its bioactive properties and potential as a bioherbicide.
Uniqueness
What sets [3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate apart is its unique benzoxecin core combined with multiple functional groups, providing a versatile platform for various chemical transformations and applications. Its trifluoromethanesulfonate group also imparts distinct reactivity and stability, making it valuable in both research and industrial contexts.
Properties
Molecular Formula |
C16H17F3O7S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O7S/c1-10-3-2-4-11-7-12(26-27(23,24)16(17,18)19)5-6-13(11)25-14(21)15(22,8-10)9-20/h5-8,20,22H,2-4,9H2,1H3 |
InChI Key |
WHNWQCFCPJSVDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.